
10-Ethyl-1-dodecanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Ethyl-1-dodecanol is an organic compound with the molecular formula C14H30O. It is a fatty alcohol, characterized by a long hydrocarbon chain with an ethyl group attached to the tenth carbon and a hydroxyl group at the first carbon. This compound is typically used in various industrial applications due to its surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 10-Ethyl-1-dodecanol can be synthesized through several methods. One common approach involves the hydrogenation of the corresponding fatty acid or ester. This process typically requires a catalyst, such as palladium or nickel, and is conducted under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced via the Ziegler process. This method involves the oligomerization of ethylene using triethylaluminum, followed by oxidation and hydrolysis to yield the desired alcohol. The process is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 10-Ethyl-1-dodecanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation.
Major Products:
Oxidation: 10-Ethyl-1-dodecanal (aldehyde) or 10-Ethyl-1-dodecanoic acid (carboxylic acid).
Reduction: 10-Ethyl-dodecane (hydrocarbon).
Substitution: 10-Ethyl-1-dodecyl chloride or bromide (halides).
Aplicaciones Científicas De Investigación
10-Ethyl-1-dodecanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of lipid metabolism and as a model compound for fatty alcohols.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and lubricants.
Mecanismo De Acción
The mechanism of action of 10-Ethyl-1-dodecanol is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes, where it helps to stabilize emulsions by reducing the interfacial tension between oil and water phases.
Comparación Con Compuestos Similares
1-Dodecanol: Similar in structure but lacks the ethyl group at the tenth carbon.
10-Ethyl-1-undecanol: Similar but has one less carbon in the hydrocarbon chain.
10-Ethyl-1-tetradecanol: Similar but has two additional carbons in the hydrocarbon chain.
Uniqueness: 10-Ethyl-1-dodecanol is unique due to the presence of the ethyl group at the tenth carbon, which imparts distinct physical and chemical properties. This structural feature influences its solubility, melting point, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
856361-55-2 |
|---|---|
Fórmula molecular |
C14H30O |
Peso molecular |
214.39 g/mol |
Nombre IUPAC |
10-ethyldodecan-1-ol |
InChI |
InChI=1S/C14H30O/c1-3-14(4-2)12-10-8-6-5-7-9-11-13-15/h14-15H,3-13H2,1-2H3 |
Clave InChI |
HRKPLDTVRCQFLV-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



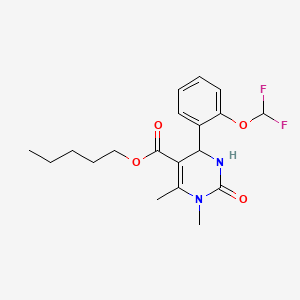
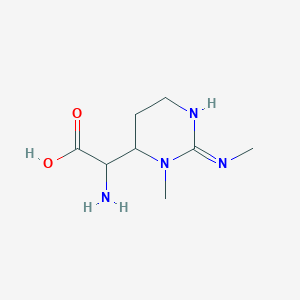
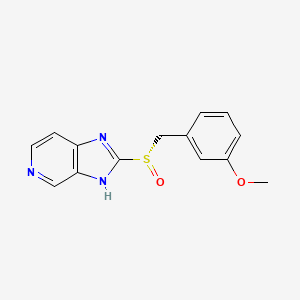
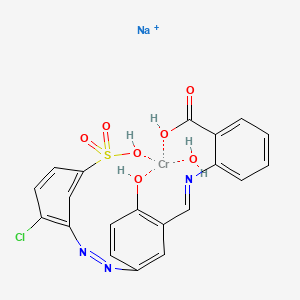
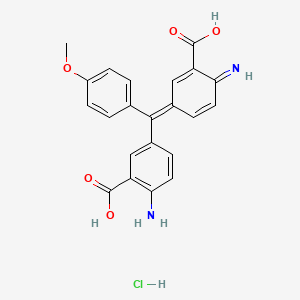
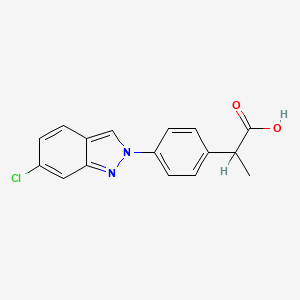
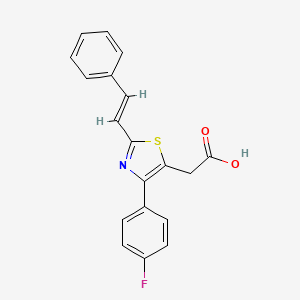
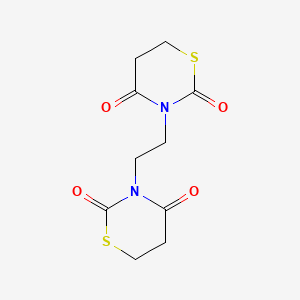
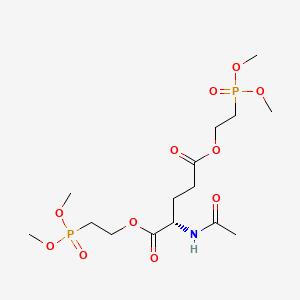


![1-(4-nitrophenyl)-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]methanimine](/img/structure/B12717503.png)

